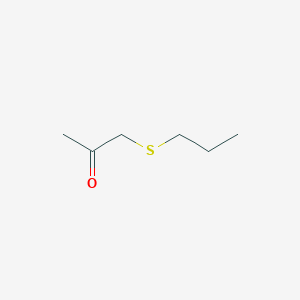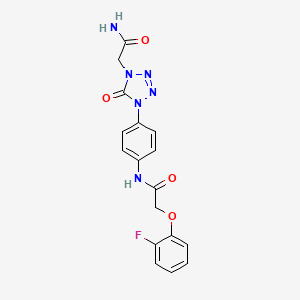![molecular formula C18H15N3O3S2 B2484763 N-(5-((2-metilbencil)tio)-1,3,4-tiadiazol-2-il)benzo[d][1,3]dioxol-5-carboxamida CAS No. 868973-97-1](/img/structure/B2484763.png)
N-(5-((2-metilbencil)tio)-1,3,4-tiadiazol-2-il)benzo[d][1,3]dioxol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H15N3O3S2 and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas
Este compuesto ha demostrado un potencial significativo como agente antifúngico . Se ha probado contra un grupo de hongos fitopatógenos y ha mostrado una actividad interesante contra Botrytis cinerea, Fusarium oxysporum y Aspergillus spp . Esto sugiere que podría utilizarse en el desarrollo de nuevos agroquímicos antifúngicos.
Aplicaciones antimicrobianas
Los derivados de tiazol, que incluyen el compuesto mencionado, se han encontrado en muchos compuestos biológicamente activos potentes, como la sulfathiazol, un fármaco antimicrobiano . Esto sugiere que este compuesto podría tener aplicaciones potenciales en el desarrollo de nuevos fármacos antimicrobianos.
Aplicaciones antirretrovirales
Los derivados de tiazol también se han encontrado en Ritonavir, un fármaco antirretroviral . Esto sugiere que este compuesto podría tener aplicaciones potenciales en el tratamiento de infecciones retrovirales, como el VIH.
Aplicaciones antitumorales o citotóxicas
Los derivados de tiazol se han encontrado en Tiazofurína, un fármaco antineoplásico (antitumoral) . Esto sugiere que este compuesto podría tener aplicaciones potenciales en el desarrollo de nuevos fármacos antitumorales o citotóxicos.
Aplicaciones neuroprotectoras
Los derivados de tiazol han mostrado potencial como agentes neuroprotectores . Esto sugiere que este compuesto podría tener aplicaciones potenciales en el tratamiento de enfermedades neurodegenerativas.
Aplicaciones antioxidantes
Los derivados de tiazol han mostrado potencial como agentes antioxidantes . Esto sugiere que este compuesto podría tener aplicaciones potenciales en la prevención de enfermedades relacionadas con el estrés oxidativo.
Mecanismo De Acción
Target of Action
The compound, also known as N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, has been evaluated for its cytotoxic activity against various cancer cell lines . The primary targets of this compound appear to be cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .
Mode of Action
The compound interacts with its targets by inducing cytotoxic activity. Specifically, it has been found to reduce Hep3B secretions of α-fetoprotein (α-FP) . This reduction in α-FP secretion is indicative of the compound’s anticancer activity.
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways involved in cell proliferation and survival. It has been observed to induce arrest in the G2-M phase of the cell cycle , which is a critical phase for cell division and DNA repair. This arrest can lead to cell death, thereby inhibiting the growth of cancer cells.
Result of Action
The compound’s action results in potent anticancer activity, particularly against the Hep3B liver cancer cell line . It induces cell cycle arrest and reduces α-FP secretion, leading to the inhibition of cancer cell growth .
Propiedades
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-11-4-2-3-5-13(11)9-25-18-21-20-17(26-18)19-16(22)12-6-7-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUSLTWXXAZMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2484684.png)
![3,10-Dioxa-7-azaspiro[5.6]dodecane](/img/structure/B2484685.png)



![5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2484690.png)
![N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2484691.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B2484693.png)
![(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2484695.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2484696.png)

![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE](/img/structure/B2484701.png)
![2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol](/img/structure/B2484702.png)
